4-Azidocoumarin
Overview
Description
4-Azidocoumarin is an organic compound that is a derivative of coumarin . It has emerged as a widely applicable labeling agent in diverse biological systems . It is used in the area of bioconjugation . It is also a fluorogenic probe useful for the detection of hydrogen sulfide (H2S) .
Synthesis Analysis
A common way to produce 4-azidocoumarin is by condensation of salicylaldehyde and N-acetylglycine or nitroacetate . The intermediate is trapped with sodium azide to produce 4-azidocoumarin . The isomeric 4-azidocoumarin product can also be prepared from 4-hydroxycoumarin via the 4-chloro derivative, which reacts with sodium azide .
Molecular Structure Analysis
The molecular structure of 4-Azidocoumarin has been studied using steady-state fluorescence and time-resolved fluorescence studies at 298 K and low-temperature phosphorescence (LTP) studies at 77 K .
Chemical Reactions Analysis
4-Azidocoumarin has been used in Cu I catalyzed Huisgen 1,3-dipolar cycloaddition reactions . This reaction leads to the formation of fluorescent conjugates .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Azidocoumarin have been studied using spectroscopic analysis .
Scientific Research Applications
Microenvironment Studies in Drug Design and Delivery
4-Azidocoumarin (4-AC) plays a significant role in understanding the microenvironments within biomimicking and biomolecular systems, crucial for drug designing and delivery. The photophysics of 4-AC, a fluorescent coumarin derivative, have been extensively studied in different systems like cyclodextrins (CDs) and serum albumins (SAs). These studies show that 4-AC's emission enhances in hydrophobic environments, which is pivotal for understanding the interaction of drugs with biological systems (Paul et al., 2021).
RNA Research and Photoaffinity Labeling
4-Azidocoumarin is utilized in RNA research, particularly in photoaffinity labeling. A multifunctional reagent based on a coumarin scaffold, such as N3BC (7-azido-4-(bromomethyl)coumarin), is employed for selective labeling of uridine in RNA. This method facilitates various structure-function studies in RNA, including photo-crosslinking to proteins and further derivatization by click-chemistry for introducing additional fluorophores (Kellner et al., 2011).
Synthesis and Evaluation of Pharmaceutical Compounds
4-Azidocoumarins are key intermediates in the synthesis of various pharmaceutical compounds. For instance, 1,4-Triazolyl combretacoumarins, synthesized using 4-azidocoumarins, have been explored for their cytotoxicity and antiviral activities. These compounds show potential applications in treating various diseases, including cancer (Khandaker et al., 2019).
Fluorescent Probing and Imaging
4-Azidocoumarin-based compounds, like Lyso-C, have been developed as fluorescent probes for imaging specific biological molecules or processes. For instance, Lyso-C can image lysosomal hydrogen sulfide in living cells, demonstrating the potential of 4-azidocoumarin derivatives in biological imaging and diagnostics (Xie et al., 2017).
Photophysical Studies and Molecular Docking
4-Azidocoumarin also aids in understanding the interactions between serum albumins and ligands. Studies involving 4-AC and serum albumins (BSA/HSA) help visualize binding sites and the effect of these interactions on protein structure, crucial for drug development (Paul et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-azidochromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-12-11-7-5-9(13)14-8-4-2-1-3-6(7)8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICMSYHSPWQPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidocoumarin | |
CAS RN |
42373-56-8 | |
Record name | 4-Azidocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.